molecular formula C12H10O3S2 B13915612 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde

5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde

Cat. No.: B13915612
M. Wt: 266.3 g/mol
InChI Key: YXHUURXJEFJDBK-UHFFFAOYSA-N
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Description

5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde: is an organic compound with the molecular formula C12H10O3S2 It is characterized by the presence of a thiophene ring substituted with a methylsulfonylphenyl group and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Major Products:

    Oxidation: 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarboxylic acid.

    Reduction: 5-[4-(Methylsulfonyl)phenyl]-2-thiophenemethanol.

    Substitution: Various halogenated or nitrated derivatives of the thiophene ring.

Mechanism of Action

The mechanism of action of 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde involves its interaction with biological targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the methylsulfonyl group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H10O3S2

Molecular Weight

266.3 g/mol

IUPAC Name

5-(4-methylsulfonylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C12H10O3S2/c1-17(14,15)11-5-2-9(3-6-11)12-7-4-10(8-13)16-12/h2-8H,1H3

InChI Key

YXHUURXJEFJDBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(S2)C=O

Origin of Product

United States

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